Methyl (1-methylpiperidin-3-yl)carbamate
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Overview
Description
Methyl (1-methylpiperidin-3-yl)carbamate is a chemical compound with the molecular formula C8H16N2O2. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is part of the carbamate family, which is known for its diverse applications in medicinal chemistry, agriculture, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (1-methylpiperidin-3-yl)carbamate can be synthesized through various methods. One common approach involves the reaction of 1-methylpiperidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired carbamate product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize similar reaction conditions but are optimized for higher efficiency and yield. The use of automated systems and advanced purification techniques ensures the production of high-purity compounds .
Chemical Reactions Analysis
Types of Reactions
Methyl (1-methylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the carbamate nitrogen or the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Methyl (1-methylpiperidin-3-yl)carbamate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor modulation.
Medicine: It is explored for its potential use in drug design and development, particularly in the synthesis of carbamate-based prodrugs.
Industry: The compound finds applications in the production of agrochemicals, such as pesticides and herbicides
Mechanism of Action
The mechanism of action of methyl (1-methylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This mechanism is particularly relevant in the context of enzyme inhibitors used in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Methyl carbamate: A simpler carbamate with similar chemical properties but different biological activities.
Ethyl (1-methylpiperidin-3-yl)carbamate: A closely related compound with an ethyl group instead of a methyl group.
Phenyl (1-methylpiperidin-3-yl)carbamate: A compound with a phenyl group, offering different chemical and biological properties
Uniqueness
Methyl (1-methylpiperidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its piperidine ring and carbamate group make it a versatile compound in various applications, from organic synthesis to drug design .
Properties
CAS No. |
183483-10-5 |
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Molecular Formula |
C8H16N2O2 |
Molecular Weight |
172.22 g/mol |
IUPAC Name |
methyl N-(1-methylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C8H16N2O2/c1-10-5-3-4-7(6-10)9-8(11)12-2/h7H,3-6H2,1-2H3,(H,9,11) |
InChI Key |
HYQYNBCUHXUWGO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)NC(=O)OC |
Origin of Product |
United States |
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